1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride
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Overview
Description
1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, a cyclopentylamino group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-(tert-butyl)phenoxy halide.
Amination: The phenoxy halide is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentylamino group.
Propanol Backbone Formation: The resulting intermediate is further reacted with an epoxide or a similar reagent to form the propanol backbone.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactors, to enhance efficiency, yield, and sustainability. Flow microreactors allow for precise control over reaction parameters, leading to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of beta-blockers and other cardiovascular drugs.
Biological Studies: The compound is utilized in studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound modulates the activity of associated signaling pathways, leading to therapeutic effects such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with a similar propanol backbone.
Atenolol: A selective beta1 receptor antagonist with a similar amino group.
Uniqueness
1-(4-Tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and receptor selectivity compared to other beta-blockers.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)14-8-10-17(11-9-14)21-13-16(20)12-19-15-6-4-5-7-15;/h8-11,15-16,19-20H,4-7,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNDTTDPKYEFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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